molecular formula C10H18O4 B564906 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 CAS No. 1185147-81-2

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3

Cat. No.: B564906
CAS No.: 1185147-81-2
M. Wt: 205.268
InChI Key: KTTYIKKAGVPDJZ-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 involves several steps, typically starting with the preparation of the dioxane ring followed by the introduction of the tert-butyl and methyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 can undergo various chemical reactions, including:

Scientific Research Applications

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The presence of deuterium atoms can influence the rate of chemical reactions, providing valuable information on reaction kinetics and mechanisms .

Comparison with Similar Compounds

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its stability and utility in research applications.

Properties

IUPAC Name

2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2,3)8-13-5-10(4,6-14-8)7(11)12/h8H,5-6H2,1-4H3,(H,11,12)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTYIKKAGVPDJZ-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675743
Record name 2-tert-Butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185147-81-2
Record name 2-tert-Butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.